1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid

Physicochemical profiling Drug-likeness prediction Lead optimization

1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid (CAS 1447944-13-9, MDL MFCD31650027) is a C9H14O4 bicyclic carboxylic acid that fuses a strained cyclopropane ring with a 4-hydroxytetrahydropyran (oxane) moiety in a 1,1-disubstituted arrangement. The compound possesses a molecular weight of 186.21 g/mol, a predicted pKa of 4.77 ± 0.20, and is commercially available at ≥95% purity from multiple suppliers.

Molecular Formula C9H14O4
Molecular Weight 186.207
CAS No. 1447944-13-9
Cat. No. B2624899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid
CAS1447944-13-9
Molecular FormulaC9H14O4
Molecular Weight186.207
Structural Identifiers
SMILESC1CC1(C(=O)O)C2(CCOCC2)O
InChIInChI=1S/C9H14O4/c10-7(11)8(1-2-8)9(12)3-5-13-6-4-9/h12H,1-6H2,(H,10,11)
InChIKeyVZRKQOQTRDWING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid (CAS 1447944-13-9): A Bifunctional Cyclopropane-Oxane Scaffold for Medicinal Chemistry Procurement


1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid (CAS 1447944-13-9, MDL MFCD31650027) is a C9H14O4 bicyclic carboxylic acid that fuses a strained cyclopropane ring with a 4-hydroxytetrahydropyran (oxane) moiety in a 1,1-disubstituted arrangement . The compound possesses a molecular weight of 186.21 g/mol, a predicted pKa of 4.77 ± 0.20, and is commercially available at ≥95% purity from multiple suppliers . Unlike simpler cyclopropane carboxylic acid building blocks, the 4-hydroxyoxan-4-yl substituent introduces a tertiary alcohol hydrogen-bond donor, increasing topological polar surface area and offering an additional vector for derivatization that non-hydroxylated analogs such as 1-(oxan-4-yl)cyclopropane-1-carboxylic acid (CAS 1447944-17-3) lack [1].

Why 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Simpler Cyclopropane Carboxylic Acids


In-class cyclopropane carboxylic acid building blocks such as cyclopropanecarboxylic acid (CAS 1759-53-1), 1-(oxan-4-yl)cyclopropane-1-carboxylic acid (CAS 1447944-17-3), or 2-(oxan-4-yl)cyclopropane-1-carboxylic acid (CAS 1278662-40-0) cannot be generically interchanged with 1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid. The target compound uniquely combines three structural features within a single low-molecular-weight scaffold: (i) a 1,1-disubstituted cyclopropane for conformational restriction and metabolic stability, (ii) a tetrahydropyran ring for balanced lipophilicity, and (iii) a tertiary 4-hydroxyl group that serves as both a hydrogen-bond donor and a synthetic handle for further derivatization [1]. Removal of the 4-hydroxyl group (as in CAS 1447944-17-3) eliminates one hydrogen-bond donor, alters the computed XLogP3 from approximately 0.7 (non-hydroxylated) to a more polar value, and removes a key functionalization site [2]. Conversely, relocating the oxane attachment from the 1-position to the 2-position of the cyclopropane changes the exit vector geometry, which can fundamentally alter target binding in downstream applications . The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence: 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid vs. Closest Analogs


Predicted Physicochemical Property Profile vs. Non-Hydroxylated Analog (CAS 1447944-17-3)

The presence of the 4-hydroxyl group in the target compound materially alters its predicted physicochemical profile relative to the non-hydroxylated analog 1-(oxan-4-yl)cyclopropane-1-carboxylic acid (CAS 1447944-17-3). The target compound's predicted pKa is 4.77 ± 0.20, its density is 1.427 ± 0.06 g/cm³, and its boiling point is 379.6 ± 42.0 °C . The non-hydroxylated analog has a lower molecular weight (170.21 vs. 186.21), a computed XLogP3 of 0.7, and a topological polar surface area (TPSA) of 46.5 Ų [1]. The addition of the hydroxyl group in the target compound is expected to increase TPSA, reduce logP, and enhance aqueous solubility—a directional shift consistent with established medicinal chemistry design principles for improving drug-like properties [2].

Physicochemical profiling Drug-likeness prediction Lead optimization

Fused-Cyclopropane Motif: Class-Level Evidence for Enhanced Metabolic Stability and Conformational Restriction

The 1,1-disubstituted cyclopropane architecture of the target compound belongs to the broader class of fused-cyclopropane motifs whose medicinal chemistry benefits have been systematically reviewed. A comprehensive 2025 review of fused-cyclopropanes in drug discovery (2015–2024) documented that the introduction of fused-cyclopropane rings consistently delivers: (a) enhanced metabolic stability via higher C–H bond dissociation energy (106 kcal/mol for cyclopropane C–H vs. 98 kcal/mol for methylene C–H), reducing susceptibility to P450-mediated oxidation; (b) improved target binding potency through increased three-dimensionality; (c) enhanced aqueous solubility via disruption of crystal packing; and (d) reduced off-target effects [1]. While these benefits are documented for fused-cyclopropane scaffolds as a class and have not been experimentally measured for the target compound itself, the 1,1-disubstituted cyclopropane-oxane architecture of 1-(4-hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid is structurally congruent with the scaffolds analyzed in this review and is expected to confer similar advantages relative to non-cyclopropane carboxylic acid building blocks [2].

Metabolic stability Conformational restriction Cyclopropane pharmacophore

4-Hydroxyoxan-4-yl Motif as a Privileged Fragment: Evidence from a Sub-10 nM LSD1 Inhibitor

The 4-hydroxyoxan-4-yl fragment, identical to the substituent in the target compound, has been successfully incorporated into a potent lysine-specific histone demethylase 1A (LSD1/KDM1A) inhibitor. In US Patent 10,131,664 (Example 97), the molecule 4-[2-(4-aminopiperidin-1-yl)-5-[2-(4-hydroxyoxan-4-yl)ethynyl]pyrimidin-4-yl]-2-fluorobenzonitrile, which contains the 4-hydroxyoxan-4-yl group, demonstrated an IC50 of <10 nM against human LSD1 in a TR-FRET enzymatic assay [1]. This result establishes that the 4-hydroxyoxan-4-yl motif is compatible with high-affinity target engagement when properly elaborated. While the target compound itself—a carboxylic acid building block—has not been directly assayed for LSD1 inhibition, its 4-hydroxyoxan-4-yl fragment is identical to that in the patent example, supporting the fragment's suitability as a starting point for fragment-based or structure-guided elaboration campaigns targeting epigenetic enzymes [2].

LSD1/KDM1A inhibition Epigenetics Fragment-based drug discovery

Procurement-Relevant Application Scenarios for 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid


Fragment-Based Drug Discovery (FBDD) for Epigenetic and CNS Targets

The combination of low molecular weight (186.21 g/mol), a predicted pKa of 4.77, and the presence of both a carboxylic acid and a tertiary alcohol makes this compound an ideal fragment for FBDD libraries. The 4-hydroxyoxan-4-yl fragment has demonstrated compatibility with high-affinity binding (LSD1 IC50 < 10 nM when elaborated), and the cyclopropane ring provides inherent three-dimensionality and metabolic stability that are highly valued in fragment evolution [1][2]. The carboxylic acid handle permits rapid analog generation via amide coupling, while the tertiary alcohol offers a secondary derivatization site for parallel SAR exploration.

PROTAC and Molecular Glue Linker Design

The rigid 1,1-disubstituted cyclopropane core provides a conformationally constrained scaffold that can serve as a linker element or E3 ligase ligand precursor in PROTAC (Proteolysis Targeting Chimera) design. The orthogonally functionalizable carboxylic acid and tertiary hydroxyl groups allow sequential conjugation to two different protein-binding moieties [1]. The cyclopropane ring's established ability to improve metabolic stability and reduce plasma clearance supports its use in degraders where favorable pharmacokinetics are critical for in vivo proof-of-concept studies.

Agrochemical Intermediate and Plant Growth Regulator Research

Cyclopropane carboxylic acid derivatives have a well-established history as synthetic intermediates in pyrethroid insecticides and plant growth regulators [2]. The 4-hydroxyoxan-4-yl substituent introduces additional polarity that may improve environmental degradability profiles compared to fully hydrophobic cyclopropane carboxylates. The compound can serve as a precursor to cyclopropane carboxamide or ester derivatives for agrochemical screening libraries.

Conformationally Restricted Peptidomimetic Synthesis

The 1,1-disubstituted cyclopropane scaffold is a recognized tool for constraining peptide backbone conformation and resisting proteolytic hydrolysis [1]. The target compound's carboxylic acid can be incorporated directly into peptide chains via standard coupling chemistry, while the 4-hydroxyoxan-4-yl group provides a sterically demanding, hydrophilic substituent that can modulate secondary structure and improve aqueous solubility of peptidomimetic lead compounds.

Quote Request

Request a Quote for 1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.